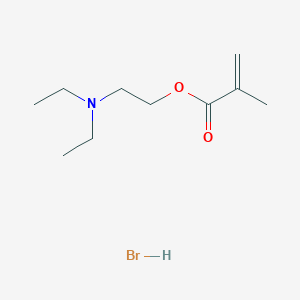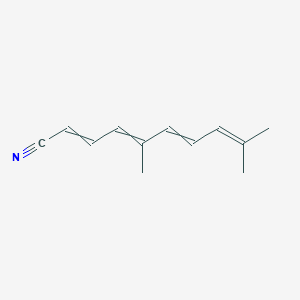
3-Methyl-1-phenylhept-1-en-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-phenylhept-1-en-3-ol: is an organic compound with the molecular formula C14H20O. It is a member of the alcohol family, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom. This compound is notable for its unique structure, which includes a phenyl group and a heptene chain, making it a subject of interest in various chemical and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-phenylhept-1-en-3-ol can be achieved through several methods. One common approach involves the reaction of phenylacetylene with a suitable aldehyde or ketone under catalytic conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. Catalysts such as palladium or platinum may be employed to enhance the reaction rate and selectivity. The process is carefully monitored to ensure the purity and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methyl-1-phenylhept-1-en-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3), bromine (Br2)
Major Products Formed:
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alkanes
Substitution: Formation of nitro or halogenated derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Methyl-1-phenylhept-1-en-3-ol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new materials and chemical processes .
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules. It may serve as a model compound for understanding the behavior of similar alcohols in biological systems .
Medicine: Research is ongoing to explore its pharmacological activities and therapeutic potential .
Industry: In the industrial sector, this compound is utilized in the production of fragrances, flavors, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile building block for industrial applications .
Wirkmechanismus
The mechanism of action of 3-Methyl-1-phenylhept-1-en-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with other molecules, influencing its reactivity and interactions. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
3-Methyl-1-phenylpent-1-yn-3-ol: Similar structure but with a triple bond instead of a double bond.
3-Methyl-1-phenylhex-1-en-3-ol: Similar structure but with a shorter carbon chain.
Uniqueness: 3-Methyl-1-phenylhept-1-en-3-ol is unique due to its specific combination of a phenyl group and a heptene chain. This structure imparts distinct chemical and physical properties, making it valuable in various applications. Its ability to undergo diverse chemical reactions further enhances its versatility compared to similar compounds .
Eigenschaften
CAS-Nummer |
91671-45-3 |
|---|---|
Molekularformel |
C14H20O |
Molekulargewicht |
204.31 g/mol |
IUPAC-Name |
3-methyl-1-phenylhept-1-en-3-ol |
InChI |
InChI=1S/C14H20O/c1-3-4-11-14(2,15)12-10-13-8-6-5-7-9-13/h5-10,12,15H,3-4,11H2,1-2H3 |
InChI-Schlüssel |
XMKLPICZPKZZGP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C)(C=CC1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4,5-Dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridin-3-amine](/img/structure/B14360204.png)



![Dimethyl 2-[1-(2-aminophenyl)-1H-pyrazol-3-yl]butanedioate](/img/structure/B14360220.png)








